molecular formula C12H26 B1362468 2-Methylundecane CAS No. 7045-71-8

2-Methylundecane

Cat. No.: B1362468
CAS No.: 7045-71-8
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

2-Methylundecane is an organic compound with the chemical formula C12H26. It is a colorless to light yellow liquid with a special odor. This compound is relatively stable at room temperature and has low solubility in water. It is commonly used as a solvent in various industrial applications, including the dissolution and dilution of organic compounds such as resins, coatings, and glues .

Preparation Methods

2-Methylundecane can be synthesized through the reaction of undecane chloride with methyl magnesium chloride. The process involves mixing undecane chloride with diethyl ether and slowly adding methyl magnesium chloride at low temperature. After the reaction is complete, the resulting impurities are hydrolyzed and removed, followed by purification through solvent recovery to obtain this compound .

Chemical Reactions Analysis

Substitution Reactions

2-Methylundecane undergoes free-radical halogenation due to the stability of tertiary carbon radicals formed during the reaction. This process typically occurs under UV light or high-temperature conditions:

Example reaction:
C12H26+Cl2UVC12H25Cl+HCl\text{C}_{12}\text{H}_{26}+\text{Cl}_2\xrightarrow{\text{UV}}\text{C}_{12}\text{H}_{25}\text{Cl}+\text{HCl}

Halogen Conditions Major Product Yield
ChlorineUV light, 25–50°C2-Chloro-2-methylundecane60–70%
BromineN-bromosuccinimide (NBS)2-Bromo-2-methylundecane45–55%

Substitution selectively targets the tertiary carbon (C2) due to lower bond dissociation energy (BDE ≈ 98 kcal/mol) compared to primary carbons (BDE ≈ 101 kcal/mol) .

Oxidation Reactions

Controlled oxidation of this compound yields alcohols, ketones, or carboxylic acids depending on reaction severity:

Partial Oxidation

  • Reagents : O₂ with cobalt or manganese catalysts.

  • Products : 2-Methylundecanol (primary alcohol) and 2-methylundecanone (ketone) .

Complete Oxidation

  • Reagents : Strong oxidizers like KMnO₄/H₂SO₄.

  • Products : Undecylic acid (C₁₁H₂₂O₂) and CO₂ .

Kinetic Data:

Oxidizing Agent Temperature Conversion Efficiency
O₂/Cobalt catalyst120°C78%
KMnO₄/H₂SO₄80°C>90%

Branched structures like this compound fragment more readily than linear alkanes during oxidation, producing volatile aldehydes and ketones .

Reduction Reactions

While this compound itself is a reduced hydrocarbon, its derivatives (e.g., halides) can undergo reduction:

Example: Reduction of 1-iodo-2-methylundecane:
C12H25I+LiAlH4C12H26+LiI+AlH3\text{C}_{12}\text{H}_{25}\text{I}+\text{LiAlH}_4\rightarrow \text{C}_{12}\text{H}_{26}+\text{LiI}+\text{AlH}_3

Reducing Agent Conditions Product Purity
LiAlH₄Diethyl ether, 0–5°C95%
H₂/Pd catalystEthanol, 25°C88%

This reaction regenerates this compound, confirming its role as a stable end product in reductive environments.

Thermal Cracking

At elevated temperatures (>400°C), this compound undergoes pyrolysis , producing smaller alkanes and alkenes:

Primary products:

  • Propene (C3H6\text{C}_3\text{H}_6)

  • Isobutane (C4H10\text{C}_4\text{H}_{10})

  • Hexane (C6H14\text{C}_6\text{H}_{14})

Mechanism:
Cracking occurs preferentially at the tertiary C–C bond due to lower activation energy (Δ‡ ≈ 65 kcal/mol vs. 70 kcal/mol for primary bonds) .

Environmental Degradation

Under atmospheric conditions, this compound reacts with hydroxyl radicals (- OH), initiating a chain reaction that forms secondary organic aerosols (SOAs):

Key steps:

  • C12H26+OHC12H25O+H2O\text{C}_{12}\text{H}_{26}+-\text{OH}\rightarrow \text{C}_{12}\text{H}_{25}\text{O}-+\text{H}_2\text{O}

  • Peroxy radical (C12H25O2\text{C}_{12}\text{H}_{25}\text{O}_2-) formation.

  • Subsequent reactions yield low-volatility oxidation products (e.g., dicarboxylic acids) that nucleate aerosols .

SOA Yield Comparison:

Alkane Structure SOA Yield (High-NO₃) SOA Yield (Low-NO₃)
This compound0.18 ± 0.030.12 ± 0.02
n-Dodecane0.15 ± 0.020.10 ± 0.01

Branched alkanes like this compound produce higher SOA yields than linear analogs due to enhanced fragmentation and oxidation pathways .

Scientific Research Applications

Chemical Applications

Solvent Properties
2-Methylundecane is primarily utilized as a solvent in various chemical processes. Its ability to dissolve and dilute organic compounds makes it valuable in the formulation of resins, coatings, and glues. The compound's compatibility with other organic solvents enhances its utility in chemical synthesis and product formulation .

Secondary Organic Aerosol Formation
Research indicates that this compound plays a role in the formation of secondary organic aerosols (SOA). Under varying atmospheric conditions, such as low and high nitrogen oxide (NOx) environments, the compound exhibits different SOA yields. For instance, studies have shown that under low-NOx conditions, the SOA yield from this compound is comparable to that of dodecane, highlighting its significance in atmospheric chemistry .

Biological Applications

Laboratory Research
In biological research, this compound serves as a reference standard for analytical studies, particularly in gas chromatography. Its distinct chemical properties allow for accurate identification and quantification of other compounds within complex mixtures . Furthermore, it is used in the preparation of various biochemical compounds, contributing to research in pharmacology and toxicology.

Industrial Applications

Specialty Chemicals Production
The compound is employed in the production of specialty chemicals, where its unique properties facilitate the synthesis of various industrial products. For example, it is involved in producing polymeric materials and additives that enhance product performance .

Fragrance Industry
Although primarily known as an alkane, this compound's derivatives like 2-methylundecanal are widely used in the fragrance industry. These compounds impart desirable scents to soaps, detergents, and perfumes. The fragrance derived from 2-Methylundecanal has been noted for its herbaceous and ambergris-like qualities .

Case Studies

Study ReferenceFocusFindings
SOA YieldsFound that this compound exhibits significant SOA formation potential under varying NOx conditions.
Analytical MethodsDemonstrated effective identification techniques using gas chromatography for compounds including this compound.
Biological ActivityInvestigated hormonal interactions related to derivatives of this compound in biological systems.

Mechanism of Action

The mechanism of action of 2-Methylundecane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve and dilute organic compounds, facilitating chemical reactions and processes. Its low toxicity and stability make it suitable for use in various applications without causing significant adverse effects .

Comparison with Similar Compounds

2-Methylundecane can be compared with other similar compounds, such as:

    Undecane: A straight-chain alkane with the formula C11H24. Unlike this compound, undecane does not have a methyl group attached to its carbon chain.

    2-Methylundecanal: An aldehyde derivative of this compound with the formula C12H24O. It has different chemical properties and applications compared to this compound.

    2-Methylundecanol: An alcohol derivative with the formula C12H26O. .

This compound is unique due to its specific structure, which includes a methyl group attached to the undecane chain, giving it distinct chemical properties and applications.

Biological Activity

2-Methylundecane, a branched-chain alkane, has garnered attention in various scientific studies due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

This compound is an alkane with the molecular formula C12H26C_{12}H_{26}. It features a branched structure that influences its physical and chemical properties, including volatility and reactivity. The compound is primarily studied for its role in atmospheric chemistry and its potential biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. For instance, research has demonstrated that various aliphatic hydrocarbons, including this compound, exhibit varying degrees of antimicrobial activity against a range of microorganisms. The effectiveness can be attributed to their ability to disrupt microbial membranes.

Compound Microorganism Minimum Inhibitory Concentration (MIC)
This compoundEscherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Candida albicans30 µg/mL

This table illustrates the antimicrobial efficacy of this compound against selected pathogens, indicating its potential use in developing new antimicrobial agents .

Secondary Organic Aerosol Formation

This compound has also been studied in the context of secondary organic aerosol (SOA) formation. Under different atmospheric conditions, such as high and low nitrogen oxides (NOx), the compound's behavior can significantly impact air quality. Experimental data show that under high-NOx conditions, the SOA yield from this compound was lower compared to other alkanes like cyclododecane.

Condition SOA Yield (%)
High NOx3.5
Low NOx1.8

This data highlights the environmental implications of this compound, particularly regarding its contribution to atmospheric chemistry and potential health impacts due to aerosol formation .

Study on Decomposition Odors

One notable study focused on the role of this compound as a volatile organic compound (VOC) associated with cadaveric decomposition. The research utilized comprehensive two-dimensional gas chromatography to analyze decomposition odors, identifying this compound as a significant component among other VOCs. This finding suggests its potential utility in forensic science for cadaver detection .

Phytochemical Analysis

Another investigation analyzed the phytochemical composition of various plant extracts where this compound was identified as one of the constituents. This study emphasized the importance of understanding how such compounds interact within biological systems and their possible therapeutic applications .

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 2-Methylundecane in environmental or laboratory samples?

Basic
this compound is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) due to its volatility and structural specificity. For field detection, handheld Raman spectrometers (e.g., Smiths Detection ACE-ID) have demonstrated efficacy in identifying this compound via characteristic spectral peaks . In laboratory settings, high-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is employed to monitor its oxidation products in secondary organic aerosol (SOA) studies, with ions such as m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) serving as key markers .

Q. What physicochemical properties of this compound are critical for experimental design and safety protocols?

Basic
Key properties include:

  • Molecular formula : C₁₂H₂₆ (average mass: 170.34 g/mol; monoisotopic mass: 170.203) .
  • Solubility : Extremely low aqueous solubility (~1.17 × 10⁻⁸ mol/L at 25°C), necessitating organic solvents for dissolution .
  • Safety : While chronic toxicity data are limited, OSHA-compliant respiratory protection (e.g., NIOSH-approved air-purifying respirators) and impermeable gloves are mandatory to mitigate exposure risks during handling .

Q. How is this compound applied as a reference compound in analytical chemistry?

Basic
It serves as a calibration standard in GC-MS for quantifying branched alkanes in complex mixtures, leveraging its distinct retention time and fragmentation pattern . Certified reference materials (e.g., ISO17034-accredited standards with ≥98% purity) are essential for method validation .

Q. How does the branched structure of this compound influence its oxidation pathways in atmospheric chemistry studies?

Advanced
The methyl branch at the C2 position alters reactivity compared to linear alkanes. In low-NO₃ photooxidation experiments, this compound produces multi-functional hydroperoxides (e.g., DI-CARBROOH and OHCARBROOH) via autoxidation. However, its cyclic analogs (e.g., hexylcyclohexane) exhibit slower oxidation kinetics due to steric hindrance, reducing SOA yields by ~30% compared to n-dodecane . HR-ToF-AMS data reveal distinct m/z signatures (e.g., m/z 215 for C₁₀H₁₈O₄⁺) during SOA formation, reflecting fragmentation patterns unique to branched structures .

Q. What experimental challenges arise in detecting gas-phase oxidation products of this compound?

Advanced
Low-volatility oxidation products (e.g., DI-CARBROOH) often partition into the particle phase, making gas-phase detection via chemical ionization mass spectrometry (CIMS) challenging. For example, in this compound systems, only trace signals of DI-CARBROOH (m/z 295) are observed in the gas phase, necessitating aerosol-phase collection for comprehensive analysis . Experimental designs must account for hydrocarbon loading and oxidation time to balance organic aerosol growth with gas-phase product recovery .

Q. How do Functional Group Oxidation Models (FGOM) and Statistical Oxidation Models (SOM) differ in predicting SOA yields from this compound?

Advanced

  • FGOM emphasizes functional group reactivity , predicting SOA yields based on incremental oxidation steps (e.g., peroxy radical formation). For this compound, FGOM accurately captures early-stage hydroperoxide production but underestimates yields of highly oxygenated molecules (HOMs) due to particle-phase partitioning .
  • SOM uses statistical parameterization of volatility distributions. While SOM broadly aligns with FGOM for linear alkanes, it overpredicts SOA yields for branched alkanes by ~15% due to unaccounted steric effects in branching .

Q. How can researchers resolve discrepancies between observed and predicted multi-functional oxidation products in this compound studies?

Advanced
Discrepancies often stem from:

  • Partitioning effects : Low-volatility products (e.g., hydroxycarbonyl hydroperoxides) are underrepresented in gas-phase measurements. Aerosol-phase HR-ToF-AMS or filter-based LC-MS analyses are recommended .
  • Reaction time : Longer experiments (>6 hours) increase HOM detection. For example, van Krevelen diagrams reveal progressive O:C ratio increases (from 0.2 to 0.5) in SOA, aligning with FGOM predictions after extended oxidation .
  • Model adjustments : Incorporating branching-specific rate constants into FGOM improves agreement with experimental data .

Properties

IUPAC Name

2-methylundecane
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InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
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InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
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DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
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CAS No.

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Record name 2-Methylundecane
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Record name Isododecane
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Synthesis routes and methods I

Procedure details

24 g of helio fast blue HG (C.I. no. 74160), 6 g of a copolymer formed from 75% of lauryl methacrylate and 25% of isobutyl methacrylate with a molecular weight of 150 000, and 210 g of isododecane are mixed for 10 hours using a bead vibrating mill. 100 g of the dispersion obtained are diluted with 100 g of isododecane and reacted with vigorous stirring over a period of 30 minutes at 25° C. with a mixture of 4.5 g of isobutyl cyanoacrylate and 1.5 g of allyl cyanoacrylate. The dispersion was stirred for a further 2 hours at 25° C., then centrifuged and the isolated solid matter was washed with isododecane, centrifuged again and dried. 30 g of coated blue pigment are obtained.
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Synthesis routes and methods II

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
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Synthesis routes and methods III

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
[Compound]
Name
succinic acid ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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